Diethofencarb

Description

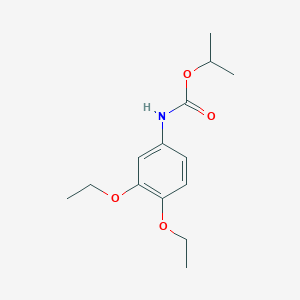

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl N-(3,4-diethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-5-17-12-8-7-11(9-13(12)18-6-2)15-14(16)19-10(3)4/h7-10H,5-6H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJNFVJKDJYTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)OC(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037527 | |

| Record name | Diethofencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87130-20-9 | |

| Record name | Diethofencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87130-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethofencarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087130209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethofencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(3,4-diethoxyphenyl)-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHOFENCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421BLT77U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethofencarb's Disruption of β-Tubulin Assembly: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals November 10, 2025

Executive Summary

Diethofencarb, an N-phenyl carbamate fungicide, exhibits a unique mechanism of action targeting the β-tubulin protein, a critical component of the eukaryotic cytoskeleton. Its efficacy is intrinsically linked to mutations in the β-tubulin gene that confer resistance to the widely used benzimidazole (MBC) class of fungicides, such as carbendazim. This phenomenon, known as negative cross-resistance, forms the basis of this compound's utility in managing fungicide-resistant fungal populations. This technical guide provides an in-depth exploration of this mechanism, detailing the molecular interactions, quantitative effects, and key experimental methodologies used to elucidate its action. Through a combination of structured data, detailed protocols, and process visualizations, this document serves as a comprehensive resource for professionals engaged in fungicide research and development.

Introduction to Microtubule Dynamics and Fungicide Action

Microtubules are highly dynamic polymers essential for fundamental cellular processes, including mitosis, cell motility, and intracellular transport.[1] They are assembled from heterodimers of α- and β-tubulin.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a prime target for anticancer agents and fungicides.[2][3]

Two major classes of fungicides that disrupt microtubule assembly are the benzimidazoles (MBCs), like carbendazim, and the N-phenyl carbamates, including this compound.[1][4] MBC fungicides inhibit the polymerization of tubulin in wild-type fungi, leading to mitotic arrest and cell death.[5] However, the emergence of resistance, primarily through point mutations in the β-tubulin gene, has compromised their effectiveness.[4]

The Core Mechanism: Negative Cross-Resistance

The primary mechanism of this compound's action is rooted in the genetic alterations that lead to MBC resistance. Fungal strains that have developed resistance to carbendazim, often due to a single amino acid substitution in β-tubulin, display a heightened sensitivity to this compound.[4]

This inverse relationship is termed negative cross-resistance. The most frequently cited mutations occur at codon 198 of the β-tubulin gene, where glutamic acid (E) is replaced by residues such as glycine (G), alanine (A), or valine (V).[1][6] While these mutations prevent the effective binding of carbendazim, they paradoxically create or enhance a binding site for this compound.[4][5] This allows this compound to act as a potent inhibitor of microtubule assembly specifically in MBC-resistant fungal strains.

Molecular Interactions with β-Tubulin

The binding of this compound to β-tubulin is contingent on the conformational state of the protein, which is altered by resistance-conferring mutations.

-

Wild-Type β-Tubulin (e.g., E198): In its native form, the β-tubulin protein presents a binding site for carbendazim. However, it does not bind effectively with this compound.[4]

-

Mutant β-Tubulin (e.g., E198A/G): The substitution of the amino acid at position 198 induces a topological shift in the protein's structure.[5] Computational docking studies suggest that this mutation reorients other residues, such as Tyr222. In the wild-type protein, the distance to Tyr222 is too great for a stable interaction with this compound (e.g., 6.30 Å).[5] In the mutant protein, this residue is repositioned, allowing for the formation of a stable hydrogen bond with this compound.[5] Molecular models predict that this compound binds to this altered site via hydrogen bonds with residues Ser138 (1.94 Å) and the newly positioned Tyr222 (2.48 Å).[5]

This mutation-dependent binding explains the selective action of this compound against fungal strains that are already resistant to other common fungicides.

Quantitative Analysis of this compound's Effects

Table 1: β-Tubulin Mutations and Fungicide Sensitivity Profiles

| Fungal Species | β-Tubulin Genotype | Sensitivity to Carbendazim (MBC) | Sensitivity to this compound | Reference(s) |

| Neurospora crassa | Wild-Type (198Glu) | Sensitive | Resistant | [4] |

| Neurospora crassa | Mutant (198Gly) | Resistant | Sensitive | [4] |

| Rhynchosporium secalis | Wild-Type (Glu198) | Sensitive | Resistant | [4] |

| Rhynchosporium secalis | Mutant (Gly198) | Resistant | Sensitive | [4] |

| Corynespora cassiicola | Mutant (E198A) | Resistant | Sensitive | [1] |

| Corynespora cassiicola | Double Mutant (E198A & F200S) | Highly Resistant | Resistant | [1] |

| Botrytis cinerea | Wild-Type | Sensitive | Resistant | [5] |

| Botrytis cinerea | MBC-Resistant Mutants | Resistant | Sensitive | [5] |

Note: The double mutation in C. cassiicola has been shown to eliminate the negative cross-resistance, rendering the strain resistant to both fungicide classes.[1]

Table 2: Fungicide Efficacy on Mycelial Growth (EC50)

| Fungicide | Fungal Species / Strain | β-Tubulin Genotype | EC50 (µg/mL) | Reference(s) |

| Carbendazim | Fusarium graminearum (Sensitive) | Wild-Type | 0.66 (mean) | [7] |

| Carbendazim | Botrytis cinerea (SP2-6) | Not Specified | 0.004 | [8] |

| This compound | Ustilago virens (MBC-Resistant) | Not Specified | Moderate negative correlation with Carbendazim sensitivity | [7] |

Note: The data highlights the potent effect of carbendazim on sensitive strains. Specific EC50 values for this compound are often presented in the context of its negative correlation with carbendazim sensitivity rather than as standalone figures across multiple studies.

Key Experimental Protocols

The mechanism of this compound has been investigated using a combination of biochemical, genetic, and computational methods.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Tubulin Stock: Purified tubulin (e.g., from porcine or bovine brain) is resuspended to a final concentration of 2-3 mg/mL in an ice-cold polymerization buffer.

-

Polymerization Buffer (TPB): Typically contains 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

GTP Stock: A 100 mM solution of Guanosine-5'-triphosphate is prepared and stored on ice. It is added to the tubulin mixture to a final concentration of 1 mM just before the assay.

-

Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to final test concentrations.

-

-

Assay Procedure (Turbidimetric Method):

-

Reactions are assembled in a pre-chilled 96-well plate on ice.

-

100 µL of the tubulin reaction mixture (tubulin in TPB with GTP) is added to wells containing the desired concentrations of this compound or control compounds (e.g., paclitaxel as a promoter, colchicine as an inhibitor).

-

The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

-

The optical density (absorbance) is measured at 340 nm every minute for 60-90 minutes.[9]

-

-

Data Analysis: An increase in absorbance indicates microtubule polymerization. The inhibitory effect of this compound is quantified by comparing the rate and extent of polymerization in its presence versus a vehicle control.

Ligand Binding Assay (Gel Filtration Method)

This assay confirms the direct physical interaction between this compound and β-tubulin.

Methodology:

-

Protein Expression: Wild-type and mutant β-tubulin are expressed, often as soluble fusion proteins (e.g., with Maltose Binding Protein, MBP) in E. coli.[4]

-

Binding Reaction: The purified β-tubulin fusion protein is incubated with radiolabeled this compound.

-

Separation: The reaction mixture is applied to a gel filtration chromatography column (e.g., Sephadex G-25). The column separates molecules based on size.

-

Detection: Fractions are collected and analyzed for radioactivity. The protein-ligand complex, being larger, elutes from the column first, followed by the smaller, unbound radiolabeled this compound.[4]

-

Analysis: The presence of radioactivity in the early fractions corresponding to the protein indicates a binding event. This can be performed comparatively with wild-type and mutant tubulin to demonstrate binding specificity.[4]

In Silico Molecular Docking

Computational docking predicts the binding pose and interactions of a ligand with its target protein.

Methodology:

-

Protein Modeling: A 3D structural model of the target β-tubulin (both wild-type and mutant) is generated, often using homology modeling if a crystal structure is unavailable.

-

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

-

Docking Simulation: A docking program is used to systematically place the this compound molecule into the predicted binding site on the tubulin model. The program scores different poses based on factors like intermolecular energies and hydrogen bond formation.

-

Analysis: The resulting poses are analyzed to identify the most favorable binding conformation and to pinpoint key interacting amino acid residues (e.g., Ser138, Tyr222).[5][10] This provides a structural hypothesis for the binding mechanism.

Visualized Pathways and Workflows

Figure 1: Logical diagram of negative cross-resistance.

Figure 2: Experimental workflow for a tubulin polymerization assay.

Figure 3: Cellular mechanism of this compound action.

Conclusion and Future Directions

The mechanism of action of this compound is a compelling example of molecular synergy, where a resistance mechanism to one class of compounds creates a vulnerability to another. By specifically binding to and inhibiting the assembly of MBC-resistant β-tubulin, this compound disrupts microtubule dynamics, leading to mitotic arrest and fungal cell death. This targeted action makes it an invaluable tool for managing fungicide resistance in agricultural settings.

Future research should focus on obtaining high-resolution crystal structures of the this compound-tubulin complex to definitively validate the binding site predicted by computational models. Furthermore, a deeper understanding of the allosteric changes induced by the E198A and other mutations could pave the way for the rational design of new fungicides that exploit this unique binding pocket, potentially leading to novel compounds with enhanced specificity and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Molecular Basis of Diethofencarb's Antifungal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethofencarb is a carbamate fungicide renowned for its potent and specific activity against a range of phytopathogenic fungi, most notably Botrytis cinerea, including strains resistant to benzimidazole fungicides. Its efficacy stems from a precise molecular mechanism of action centered on the disruption of microtubule dynamics, a fundamental process for fungal cell division and morphogenesis. This technical guide provides an in-depth exploration of the molecular basis of this compound's antifungal activity, presenting quantitative data on its efficacy, detailed experimental protocols for its characterization, and a visual representation of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of fungicides and the development of novel antifungal agents.

Mechanism of Action: Targeting the Fungal Cytoskeleton

The primary mode of action of this compound is the inhibition of mitosis and cell division in susceptible fungi.[1] This is achieved through its specific interaction with β-tubulin, a key protein component of microtubules. Microtubules are dynamic polymers essential for various cellular processes, including the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division.

This compound binds to β-tubulin subunits, thereby inhibiting their polymerization into microtubules.[2] This disruption of microtubule assembly leads to a dysfunctional mitotic spindle, ultimately causing an arrest of the cell cycle at the G2/M phase.[3] The inability of the fungus to complete mitosis prevents further proliferation, leading to the observed fungistatic or fungicidal effect.

A notable characteristic of this compound is its negative cross-resistance with benzimidazole fungicides. Benzimidazole-resistant fungal strains, which often harbor mutations in the β-tubulin gene, exhibit increased sensitivity to this compound.[2] This phenomenon is attributed to the fact that the mutations conferring benzimidazole resistance can alter the binding site for this compound on β-tubulin, paradoxically increasing its binding affinity and inhibitory effect.[2]

Quantitative Efficacy Data

The antifungal activity of this compound is typically quantified by determining its half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC). These values vary depending on the fungal species, the specific isolate, and its resistance profile. The following tables summarize representative EC50 values for this compound against Botrytis cinerea.

| Fungal Strain | Resistance Phenotype | Mean EC50 (µg/mL) | Reference |

| Botrytis cinerea | This compound-Sensitive (DieS) | 0.027 | [1] |

| Botrytis cinerea | This compound-Resistant (DieR) | 24.94 | [1] |

Table 1: Comparative EC50 values of this compound against sensitive and resistant strains of Botrytis cinerea.

| Isolate Phenotype | Number of Isolates | EC50 Range (µg/mL) | Reference |

| Wild Type (S) | 72 | Not specified for this compound alone | [4] |

| Hypersensitive (HS) to zoxamide and this compound | 54 | Increased sensitivity compared to S | [4] |

| Highly Resistant (HR) to anti-tubulin agents | 13 | High resistance | [4] |

Table 2: Sensitivity profiles of Botrytis cinerea field isolates to anti-tubulin agents, including this compound.

Detailed Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

RPMI 1640 medium, buffered with MOPS.

-

96-well microtiter plates.

-

Fungal spore suspension, adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the wells of a 96-well plate.

-

Inoculate each well with the fungal spore suspension. Include a positive control (no fungicide) and a negative control (no fungus).

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.

-

Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control.[5][6] Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the direct effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (e.g., from bovine brain or a fungal source).

-

Tubulin polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).

-

GTP solution.

-

Fluorescent reporter dye that binds to polymerized tubulin (e.g., DAPI).

-

This compound solution.

-

Positive control (e.g., paclitaxel for polymerization promotion) and negative control (e.g., nocodazole for inhibition).

-

Fluorometer or microplate reader with fluorescence capabilities.

Procedure:

-

In a 96-well plate, combine the tubulin polymerization buffer, GTP, and the fluorescent reporter.

-

Add the this compound solution at various concentrations to the respective wells. Include wells for positive and negative controls, and a vehicle control.

-

Initiate the polymerization reaction by adding the purified tubulin to each well.

-

Immediately place the plate in a pre-warmed fluorometer and measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at 37°C.[7]

-

Plot the fluorescence intensity over time. Inhibition of tubulin polymerization by this compound will result in a lower fluorescence signal compared to the vehicle control.

Immunofluorescence Microscopy of Fungal Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule cytoskeleton within fungal cells.

Materials:

-

Fungal culture.

-

This compound solution.

-

Fixative (e.g., formaldehyde).

-

Cell wall digesting enzymes (e.g., lyticase, zymolyase).

-

Permeabilization buffer (e.g., containing Triton X-100).

-

Primary antibody against β-tubulin.

-

Fluorescently labeled secondary antibody.

-

Antifade mounting medium.

-

Fluorescence microscope.

Procedure:

-

Grow the fungal cells to the desired stage (e.g., early logarithmic phase).

-

Treat the cells with this compound at a relevant concentration for a specified duration.

-

Fix the cells with a suitable fixative.

-

Partially digest the cell wall using enzymes to allow antibody penetration.[8]

-

Permeabilize the cells with a detergent-containing buffer.

-

Incubate the cells with the primary anti-β-tubulin antibody.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody.

-

Mount the cells on a microscope slide with an antifade medium.

-

Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule structure, such as depolymerization or abnormal spindle formation, will be evident in the this compound-treated cells compared to untreated controls.

Signaling Pathways and Resistance

The Spindle Assembly Checkpoint (SAC)

The mitotic arrest induced by this compound is mediated by a conserved cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC).[9][10][11] The SAC ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

When this compound disrupts microtubule polymerization, it prevents the stable attachment of kinetochores (protein structures on chromosomes) to the spindle microtubules. Unattached kinetochores serve as a signal to activate the SAC. This activation leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase.[11] The inhibition of APC/C prevents the degradation of key proteins like securin and mitotic cyclins, which are necessary for the separation of sister chromatids and exit from mitosis. Consequently, the cell cycle is arrested in metaphase, preventing cell division.

Molecular Basis of Resistance

Resistance to this compound in fungal populations is primarily attributed to specific point mutations in the gene encoding β-tubulin. These mutations alter the amino acid sequence of the protein, leading to a reduced binding affinity of this compound to its target site.

Commonly observed mutations conferring resistance are found at specific codons within the β-tubulin gene. For instance, a glutamic acid to alanine substitution at position 198 (E198A) is a well-documented mutation that confers resistance to benzimidazoles but can lead to hypersensitivity to this compound.[4] Conversely, other mutations at the same or different positions can lead to this compound resistance. The identification of these mutations is crucial for monitoring the development of resistance in fungal populations and for designing effective resistance management strategies.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the antifungal activity of a compound like this compound.

Conclusion

This compound's antifungal activity is a well-defined process rooted in its ability to disrupt microtubule dynamics by targeting β-tubulin. This specific mechanism of action not only explains its efficacy against key fungal pathogens but also its unique negative cross-resistance relationship with benzimidazole fungicides. A thorough understanding of its molecular basis, supported by quantitative data and robust experimental protocols, is essential for its effective use in agriculture and for the development of new antifungal strategies that can overcome the challenges of fungicide resistance. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals working towards these goals.

References

- 1. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycoepoxydiene, a fungal polyketide, induces cell cycle arrest at the G2/M phase and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. molbiolcell.org [molbiolcell.org]

- 6. researchgate.net [researchgate.net]

- 7. rudnerlab.med.uottawa.ca [rudnerlab.med.uottawa.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. youtube.com [youtube.com]

Diethofencarb's Mode of Action in Benzimidazole-Resistant Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzimidazole fungicides, such as carbendazim, have been pivotal in controlling a broad spectrum of fungal pathogens by targeting the β-tubulin protein and disrupting microtubule assembly. However, the emergence of resistance, primarily through point mutations in the β-tubulin gene (TUB2), has significantly compromised their efficacy. Diethofencarb, a phenylcarbamate fungicide, presents a unique and effective solution to this challenge. It exhibits a remarkable phenomenon known as negative cross-resistance, where fungal strains resistant to benzimidazoles display hypersensitivity to this compound. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's mode of action in these resistant fungi, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Molecular Basis of Negative Cross-Resistance

The primary mechanism of resistance to benzimidazole fungicides involves specific amino acid substitutions in the β-tubulin protein. The most frequently observed mutations occur at codon 198, where the wild-type glutamic acid (E) is replaced by other amino acids, most commonly alanine (A) or glycine (G).[1][2] While this E198A/G mutation reduces the binding affinity of benzimidazoles to β-tubulin, it paradoxically creates a favorable binding site for this compound.[3] This differential binding affinity is the cornerstone of the negative cross-resistance observed between these two classes of fungicides.

Signaling Pathway of Microtubule Disruption

The binding of these fungicides to β-tubulin directly interferes with the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in mitosis and ultimately triggers apoptosis or programmed cell death in the fungal cell.

Quantitative Data on Fungicide Sensitivity

The efficacy of this compound against benzimidazole-resistant strains is quantified by determining the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth. The following table summarizes representative EC50 values for carbendazim and this compound against sensitive (wild-type) and resistant strains of Botrytis cinerea, a common plant pathogenic fungus.

| Fungal Strain Phenotype | β-Tubulin Genotype | Carbendazim EC50 (µg/ml) | This compound EC50 (µg/ml) | Reference |

| Sensitive (Wild-Type) | E198 | 0.021 | 24.94 | [4] |

| Resistant | E198A/V | >100 | 0.34 | [5] |

| Resistant | Not specified | 141.06 | 0.027 | [4] |

| Dual Resistant | E198K | >100 | >10 | [2][6] |

Note: EC50 values can vary depending on the specific fungal isolate and the experimental conditions.

Detailed Experimental Protocols

In Vitro Fungicide Sensitivity Assay (Mycelial Growth)

This protocol determines the EC50 value of a fungicide based on the inhibition of mycelial growth on an amended agar medium.

Materials:

-

Fungal isolate

-

Potato Dextrose Agar (PDA)

-

Technical grade fungicide (e.g., carbendazim, this compound)

-

Appropriate solvent for the fungicide (e.g., acetone, ethanol)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare a stock solution of the fungicide in a suitable solvent.

-

Autoclave the PDA medium and cool it to 50-55°C.

-

Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/ml). For the control, add only the solvent.

-

Pour the amended PDA into sterile Petri dishes.

-

From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

-

Measure the colony diameter in two perpendicular directions at regular intervals until the mycelial growth in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

-

Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.[7][8]

Molecular Detection of β-Tubulin Mutations (PCR-RFLP)

This method is used to rapidly detect known point mutations in the β-tubulin gene that confer fungicide resistance.

Materials:

-

Fungal mycelium

-

DNA extraction kit

-

PCR primers flanking the mutation site (e.g., in codon 198)

-

Taq DNA polymerase and dNTPs

-

Restriction enzyme that specifically cuts the wild-type or mutant sequence

-

Agarose gel electrophoresis equipment

Procedure:

-

Extract genomic DNA from the fungal mycelium.

-

Amplify the region of the β-tubulin gene containing the target mutation using PCR with specific primers.

-

Digest the PCR product with the chosen restriction enzyme according to the manufacturer's instructions. The mutation will either create or abolish a restriction site.

-

Separate the digested DNA fragments by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a DNA-binding dye (e.g., ethidium bromide). The resulting banding pattern will indicate the presence or absence of the mutation.[9][10][11]

Fungicide-Tubulin Binding Assay (Fluorescence Quenching)

This biophysical assay measures the direct interaction between a fungicide and purified β-tubulin by monitoring the quenching of intrinsic tryptophan fluorescence.

Materials:

-

Purified fungal β-tubulin (recombinantly expressed or purified from the fungus)

-

Fungicide solution

-

Spectrofluorometer

-

Buffer solution for tubulin

Procedure:

-

Express and purify recombinant fungal β-tubulin. This often involves cloning the β-tubulin gene into an expression vector, transforming it into a host like E. coli, and purifying the protein using affinity chromatography.[12][13]

-

Prepare a solution of the purified β-tubulin in a suitable buffer.

-

Measure the intrinsic tryptophan fluorescence of the tubulin solution by exciting at approximately 295 nm and recording the emission spectrum (typically 300-400 nm).

-

Titrate the tubulin solution with increasing concentrations of the fungicide.

-

After each addition of the fungicide, record the fluorescence emission spectrum.

-

The binding of the fungicide to tubulin will cause a quenching (decrease) of the fluorescence intensity.

-

Analyze the fluorescence quenching data to determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.[12][14]

Logical Relationship of Negative Cross-Resistance

The interplay between benzimidazole resistance and this compound sensitivity is a clear example of a logical inverse relationship dictated by a single genetic locus.

Conclusion

The mode of action of this compound in benzimidazole-resistant fungi is a well-defined example of targeted fungicide activity driven by specific genetic mutations. The negative cross-resistance between benzimidazoles and this compound provides a powerful tool for managing fungicide resistance in agricultural settings. Understanding the molecular intricacies of this interaction, supported by robust experimental data, is crucial for the development of sustainable disease control strategies and the design of novel antifungal agents. This guide serves as a comprehensive resource for professionals engaged in the study and application of fungicides, offering both foundational knowledge and practical methodologies.

References

- 1. 4.5. Fungal Spore Germination Inhibition Assay [bio-protocol.org]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. One-step purification of assembly-competent tubulin from diverse eukaryotic sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]

- 8. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PCR-RFLP on β-tubulin gene for rapid identification of the most clinically important species of Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A growing threat: Investigating the high incidence of benzimidazole fungicides resistance in Iranian Botrytis cinerea isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unraveling the Genetic Blueprint of Diethofencarb Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular underpinnings of sensitivity to the fungicide diethofencarb. By examining the key genetic determinants and cellular pathways, we provide a comprehensive resource for researchers engaged in fungicide development, resistance monitoring, and the fundamental study of xenobiotic-target interactions. This document summarizes critical quantitative data, details essential experimental protocols, and visualizes the core molecular mechanisms.

Introduction to this compound and its Mode of Action

This compound is a carbamate fungicide renowned for its potent activity against a range of fungal pathogens, most notably Botrytis cinerea, the causative agent of gray mold. Its primary mode of action is the disruption of microtubule dynamics through binding to β-tubulin, a critical component of the cytoskeleton. This interaction inhibits mitosis and cell division, ultimately leading to fungal cell death. A key characteristic of this compound is its negative cross-resistance with benzimidazole fungicides, such as carbendazim (MBC). This phenomenon, where resistance to one compound confers sensitivity to another, forms the central theme of the genetic investigation into this compound sensitivity.

The Genetic Basis of this compound Sensitivity: The Role of the β-Tubulin Gene

The sensitivity of a fungal strain to this compound is predominantly determined by the amino acid sequence of the β-tubulin protein, which is encoded by the β-tubulin gene. Specific point mutations within this gene can dramatically alter the binding affinity of this compound and other fungicides, leading to a spectrum of sensitivity and resistance profiles.

Key Mutations in the β-Tubulin Gene

Mutations at specific codons within the β-tubulin gene have been identified as the primary drivers of this compound and benzimidazole sensitivity/resistance. The most extensively studied mutations occur at codons 198 and 200.

-

Codon 198: The amino acid at this position is a critical determinant of the negative cross-resistance between benzimidazoles and this compound.

-

Wild-Type (Glutamic Acid - E): Strains with glutamic acid at position 198 are typically sensitive to benzimidazoles and resistant to this compound.

-

Mutations to Alanine (A), Glycine (G), or Valine (V): A single nucleotide polymorphism leading to a change from glutamic acid to alanine (E198A), glycine (E198G), or valine (E198V) confers high resistance to benzimidazoles but, crucially, results in hypersensitivity to this compound.[1]

-

Mutation to Lysine (K): The E198K mutation can lead to dual resistance to both benzimidazoles and this compound, breaking the negative cross-resistance pattern.[2][3]

-

-

Codon 200: A mutation from phenylalanine to tyrosine (F200Y) has also been implicated in conferring resistance to both benzimidazoles and this compound.[2][3]

Dual Mutations and Altered Sensitivity

The presence of more than one mutation in the β-tubulin gene can lead to complex resistance phenotypes. For instance, dual mutations, such as E198A in combination with other mutations like M163I, F167Y, or F200S, can eliminate the negative cross-resistance, resulting in strains that are resistant to both classes of fungicides.[4]

Quantitative Analysis of this compound Sensitivity

The sensitivity of fungal isolates to this compound is quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits fungal growth by 50%. The following tables summarize key quantitative data from studies on Botrytis cinerea.

Table 1: EC50 Values for this compound in Botrytis cinerea

| Isolate Phenotype | Mean EC50 (µg/mL) | Resistance Factor (RF) | Reference |

| Sensitive (DieS) | 0.027 | 1 | [5] |

| Resistant (DieR) | 24.94 | 923.7 | [5] |

Resistance Factor (RF) is calculated by dividing the EC50 of the resistant isolate by the mean EC50 of the sensitive isolates.

Table 2: Frequency of this compound and Carbendazim Resistant Botrytis cinerea Isolates from Strawberry Fields in Egypt (2019-2021)

| Year | This compound Resistance (%) | Carbendazim Resistance (%) | Reference |

| 2019 | 10.29 | 91.91 | [5] |

| 2020 | 6.67 | 93.33 | [5] |

| 2021 | 4.00 | 96.00 | [5] |

Table 3: β-Tubulin Genotypes and Corresponding Fungicide Sensitivity in Neurospora crassa

| Strain | β-Tubulin Genotype | Carbendazim (MBC) Sensitivity | This compound Sensitivity | Reference |

| Wild-Type | 198E | Sensitive | Resistant | [1] |

| F914 | 198G | Resistant | Sensitive | [1] |

| FR511 | 198G, 250F | Resistant | Resistant | [6] |

| FR513 | 198G, 165V | Resistant | Resistant | [6] |

| FR421 | 198G, 237A | Resistant | Resistant | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic basis of this compound sensitivity.

Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the EC50 value of a fungicide for a specific fungal isolate.

1. Media and Fungicide Preparation:

- Prepare Potato Dextrose Agar (PDA) medium.[5]

- Prepare a stock solution of technical grade this compound (e.g., 10 mg/mL) in acetone.

- Add appropriate volumes of the fungicide stock solution to molten PDA after autoclaving and cooling to approximately 50-55°C to achieve a range of final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).[5] The concentration range should be adjusted based on the expected sensitivity of the isolates.

- Pour the fungicide-amended PDA into sterile Petri dishes.

2. Inoculation:

- Culture the fungal isolates on PDA for 5-7 days to obtain actively growing colonies.

- Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the margin of the colony.

- Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

3. Incubation and Data Collection:

- Incubate the plates at 20-25°C in the dark for 3-5 days.

- Measure the colony diameter in two perpendicular directions for each plate.

- Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control (0 µg/mL).

4. Data Analysis:

- Use probit analysis or linear regression of the percentage inhibition against the log of the fungicide concentration to calculate the EC50 value.

Molecular Analysis of the β-Tubulin Gene

This workflow describes the process of identifying mutations in the β-tubulin gene.

1. Fungal Culture and DNA Extraction:

- Grow the fungal isolate in liquid potato dextrose broth (PDB) or on PDA overlaid with cellophane.

- Harvest the mycelium by filtration.

- Extract genomic DNA using a suitable method, such as the Cetyltrimethylammonium Bromide (CTAB) method.

2. PCR Amplification:

- Amplify the target region of the β-tubulin gene using Polymerase Chain Reaction (PCR).

- Use primers designed to flank the codons of interest (e.g., 198 and 200). For Botrytis cinerea, primers such as Bcbeta442F and Bcbeta442R can be used.

- Perform PCR with a high-fidelity DNA polymerase.

3. Mutation Detection:

- DNA Sequencing: The most definitive method is to sequence the PCR product directly (Sanger sequencing) or after cloning into a suitable vector. The resulting sequence is then compared to the wild-type sequence to identify any mutations.

- PCR-RFLP (Restriction Fragment Length Polymorphism): If a mutation creates or abolishes a restriction enzyme recognition site, this method can be used for rapid screening. The PCR product is digested with the specific restriction enzyme, and the resulting fragment pattern is analyzed by gel electrophoresis.

- Loop-Mediated Isothermal Amplification (LAMP): This is a rapid and specific method for detecting known point mutations under isothermal conditions, suitable for high-throughput screening.

Functional Verification of Mutations via Fungal Transformation

This protocol outline is for confirming that a specific mutation in the β-tubulin gene is responsible for the observed fungicide sensitivity phenotype.

1. Vector Construction and Site-Directed Mutagenesis:

- Clone the wild-type β-tubulin gene into a fungal expression vector.

- Introduce the desired point mutation (e.g., E198A) into the cloned gene using a site-directed mutagenesis kit.

- Verify the mutation by DNA sequencing.

2. Fungal Transformation:

- Introduce the vector carrying the mutated β-tubulin gene into a wild-type, this compound-resistant fungal strain.

- A common method for fungal transformation is Agrobacterium tumefaciens-mediated transformation (ATMT). This involves co-cultivating the fungal protoplasts or conidia with A. tumefaciens carrying the T-DNA with the gene of interest and a selectable marker.

- Alternatively, protoplast-polyethylene glycol (PEG)-mediated transformation can be used.

3. Selection and Phenotypic Analysis:

- Select for transformants using a selectable marker (e.g., antibiotic resistance).

- Confirm the integration of the mutated gene by PCR and Southern blotting.

- Perform fungicide sensitivity assays on the confirmed transformants to determine if the introduced mutation has altered their sensitivity to this compound and benzimidazoles, as predicted.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures described in this guide.

Caption: Molecular mechanism of this compound action and the basis of negative cross-resistance.

References

- 1. Sensitivity of Botrytis Cinerea Isolates Collected from Strawberry to Carbendazim, this compound and Iprodione [jppp.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. garcialab.wordpress.ncsu.edu [garcialab.wordpress.ncsu.edu]

- 5. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethofencarb, a fungicide belonging to the N-phenylcarbamate class, is a crucial agent in the management of grey mold disease caused by the phytopathogenic fungus Botrytis cinerea. Its primary biochemical target is β-tubulin, a key component of microtubules. By binding to β-tubulin, this compound disrupts the assembly of microtubules, which are essential for various cellular processes, most notably mitosis. This disruption leads to the inhibition of fungal growth and proliferation. This technical guide provides a comprehensive overview of the interaction between this compound and its target in Botrytis cinerea, including quantitative efficacy data, detailed experimental methodologies, and a visualization of the proposed signaling pathway affected by this interaction.

Introduction

Botrytis cinerea is a necrotrophic fungus responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide. The control of this pathogen has heavily relied on the use of chemical fungicides. This compound has been an effective tool, particularly against strains of B. cinerea that have developed resistance to other fungicides, such as benzimidazoles, which also target β-tubulin but at a different binding site. This phenomenon, known as negatively correlated cross-resistance, has made this compound a valuable component in fungicide resistance management strategies. Understanding the precise mechanism of action of this compound at the molecular level is critical for optimizing its use and for the development of novel antifungal agents.

The Primary Biochemical Target: β-Tubulin

The fundamental target of this compound in Botrytis cinerea is the β-tubulin protein. Tubulin exists as a heterodimer of α- and β-tubulin subunits, which polymerize to form microtubules. These dynamic cytoskeletal structures are indispensable for a multitude of cellular functions, including:

-

Mitosis: Formation of the mitotic spindle for chromosome segregation.

-

Cell Shape and Motility: Maintaining cellular architecture and enabling movement.

-

Intracellular Transport: Serving as tracks for the movement of organelles and vesicles.

This compound acts by binding to the β-tubulin subunit, thereby interfering with the assembly of the tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to a cascade of events culminating in the inhibition of fungal growth.

Quantitative Data: Efficacy of this compound against Botrytis cinerea

The efficacy of this compound is quantified by the half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of fungal growth. The EC50 values can vary depending on the specific isolate of B. cinerea and the presence of resistance-conferring mutations in the β-tubulin gene.

| Isolate Type | Genotype (β-tubulin mutation) | Mean EC50 (µg/mL) of this compound | Reference |

| Sensitive (Wild-Type) | - | 0.027 | [1] |

| Resistant | - | 24.94 | [1] |

| Benzimidazole-Resistant | E198A | 0.34 ± 0.03 | [2] |

| Benzimidazole-Resistant | E198V | 0.34 ± 0.03 | [2] |

| Benzimidazole-Resistant | E198K | Resistant | [2] |

| Benzimidazole-Resistant | F200Y | Resistant |

Note: The resistance factor (RF) for this compound can be calculated by dividing the EC50 of a resistant isolate by the mean EC50 of sensitive isolates. For the resistant isolates in the table, the RF is approximately 924.[1]

Experimental Protocols

Fungicide Sensitivity Testing (Mycelial Growth Assay)

This protocol is used to determine the EC50 value of this compound against Botrytis cinerea.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Technical grade this compound (dissolved in acetone or methanol)

-

Sterile Petri dishes (90 mm)

-

Mycelial plugs (5 mm diameter) from the edge of an actively growing B. cinerea colony

-

Incubator (20-25°C)

Procedure:

-

Medium Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave and cool to 50-55°C.

-

Fungicide Amendment: Add the stock solution of this compound to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of the solvent is consistent across all plates and does not inhibit fungal growth.

-

Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial plug from a 3- to 5-day-old culture of B. cinerea at the center of each PDA plate.

-

Incubation: Incubate the plates in the dark at 20-25°C for 3 to 5 days, or until the mycelium on the control plate (without fungicide) has reached a significant diameter.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [1 - (Diameter of treated colony - Diameter of plug) / (Diameter of control colony - Diameter of plug)] * 100

-

EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. The EC50 value is the concentration that corresponds to 50% inhibition, determined by regression analysis.

In Vitro Tubulin Polymerization Assay (General Protocol)

Materials:

-

Purified B. cinerea tubulin

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

GTP (Guanosine triphosphate)

-

This compound solution at various concentrations

-

Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures containing the polymerization buffer, GTP, and purified tubulin.

-

Addition of Compound: Add different concentrations of this compound or a control solvent to the reaction mixtures.

-

Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed (37°C) cuvette or microplate.

-

Monitoring Polymerization: Measure the increase in absorbance or fluorescence at 340 nm over time. The increase in signal corresponds to the formation of microtubules.

-

Data Analysis: Compare the polymerization curves in the presence of this compound to the control. Inhibition of polymerization will be observed as a decrease in the rate and extent of the signal increase. From this data, inhibition constants (Ki) could potentially be determined, although no such data for this compound with B. cinerea tubulin has been found in the reviewed literature.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

The disruption of microtubule dynamics by this compound directly impacts mitosis. The following diagram illustrates a proposed signaling pathway leading to cell cycle arrest in Botrytis cinerea.

Caption: Proposed pathway of this compound-induced cell cycle arrest in B. cinerea.

Experimental Workflow for Fungicide Resistance Analysis

The following diagram outlines the typical workflow for identifying and characterizing this compound resistance in Botrytis cinerea.

Caption: Workflow for analyzing this compound resistance in B. cinerea.

Conclusion

This compound's primary biochemical target in Botrytis cinerea is unequivocally β-tubulin. Its inhibitory action on microtubule assembly disrupts mitosis, leading to cell cycle arrest and ultimately, the cessation of fungal growth. The quantitative data presented highlights the potency of this compound against sensitive strains and the significant resistance conferred by specific mutations in the β-tubulin gene. The detailed experimental protocols provide a foundation for further research into the mechanisms of action and resistance. The proposed signaling pathway offers a visual representation of the downstream consequences of this compound's interaction with its target. Further research is warranted to elucidate the precise binding kinetics (Ki values) of this compound to B. cinerea β-tubulin and to further detail the intricate signaling cascades affected by microtubule disruption. This knowledge will be invaluable for the development of more durable and effective strategies for the control of this economically important plant pathogen.

References

Toxicological Profile of Diethofencarb in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethofencarb is a carbamate fungicide widely used in agriculture to control a variety of fungal pathogens, particularly strains resistant to benzimidazole fungicides. Its mode of action involves the inhibition of mitosis and cell division through the disruption of β-tubulin assembly.[1] While effective against target fungi, the potential for adverse effects on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target organisms, including aquatic species, terrestrial invertebrates, and soil microorganisms. The information is compiled from a range of ecotoxicological studies and regulatory data.

Data Presentation

The following tables summarize the quantitative toxicological data for this compound across different non-target organisms.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Test Duration | Endpoint | Concentration (mg/L) | Classification | Reference |

| Fish | |||||

| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | Data not available | Moderately Toxic[1] | |

| Cyprinus carpio (Common Carp) | 96 hours | LC50 | Data not available | Moderately Toxic[1] | |

| Invertebrates | |||||

| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilisation) | >40 | Not harmful | ECHA |

| Daphnia magna (Water Flea) | 48 hours | NOEC (Immobilisation) | >40 | Not harmful | ECHA |

| Daphnia magna (Water Flea) | 21 days | NOEC (Reproduction) | Data not available | Moderately Toxic[1] | |

| Algae | |||||

| Pseudokirchneriella subcapitata | 72 hours | EC50 (Growth Inhibition) | Data not available | Moderately Toxic[1] |

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. NOEC: No Observed Effect Concentration. Classification is based on general statements from available literature where specific values are not provided.

Table 2: Acute Toxicity of this compound to Terrestrial Organisms

| Species | Test Duration | Endpoint | Value | Classification | Reference |

| Birds | |||||

| Avian species | Acute Oral | LD50 | >2250 mg/kg bw | Practically non-toxic | PPDB |

| Bees | |||||

| Apis mellifera (Honeybee) | 48 hours | LD50 (Oral) | Data not available | Moderately Toxic[1] | |

| Apis mellifera (Honeybee) | 48 hours | LD50 (Contact) | Data not available | Moderately Toxic[1] | |

| Earthworms | |||||

| Eisenia fetida | 14 days | LC50 | >1000 mg/kg soil | Not classified | ECHA |

| Eisenia fetida | 14 days | NOEC | 1000 mg/kg soil | - | ECHA |

LD50: Lethal Dose for 50% of the test population. LC50: Lethal Concentration for 50% of the test population. NOEC: No Observed Effect Concentration. bw: body weight.

Table 3: Effects of this compound on Soil Microorganisms

| Process | Endpoint | Result | Reference |

| Carbon Mineralization (Respiration) | Inhibition | Data not available | |

| Nitrogen Transformation (Nitrification) | Inhibition | Data not available |

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of β-tubulin assembly, a crucial component of microtubules.[1] Microtubules are dynamic polymers essential for various cellular processes in eukaryotes, including mitosis, cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, this compound disrupts the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream effects.

In non-target organisms, this disruption of microtubule dynamics can lead to a range of toxicological endpoints. While the primary target is conserved across eukaryotes, selectivity may arise from differences in the β-tubulin binding sites or metabolic pathways. The downstream consequences of mitotic arrest can include impaired development, reduced reproduction, and, at higher concentrations, mortality.

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key experiments.

Aquatic Toxicity Testing

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organism: Typically Oncorhynchus mykiss (Rainbow Trout) or Cyprinus carpio (Common Carp).

-

Test Design: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. A control group is maintained in water without the test substance.

-

Test Conditions: Temperature, pH, dissolved oxygen, and other water quality parameters are maintained within specified limits.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The 96-hour LC50 is calculated using statistical methods.

Daphnia sp. , Acute Immobilisation Test (based on OECD Guideline 202)

This test determines the concentration of a substance that immobilizes 50% of the Daphnia (EC50) after a 48-hour exposure.

-

Test Organism: Daphnia magna.

-

Test Design: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance.

-

Test Conditions: The test is conducted in a static system under controlled temperature and lighting conditions.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The 48-hour EC50 for immobilization is calculated.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic test evaluates the effects of a substance on the reproductive output of Daphnia magna over a 21-day period.

-

Test Organism: Daphnia magna.

-

Test Design: Female daphnids are exposed to a range of concentrations of the test substance through several generations.

-

Test Conditions: Semi-static or flow-through systems are used to maintain test concentrations.

-

Observations: Survival of parent animals and the number of live offspring produced are recorded daily.

-

Endpoint: The No Observed Effect Concentration (NOEC) for reproduction is determined.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of algae over a 72-hour period.

-

Test Organism: Commonly Pseudokirchneriella subcapitata.

-

Test Design: Exponentially growing algal cultures are exposed to various concentrations of the test substance.

-

Test Conditions: The test is conducted in batch cultures under constant illumination and temperature.

-

Observations: Algal growth (cell concentration) is measured at 24, 48, and 72 hours.

-

Endpoint: The 72-hour EC50 for growth inhibition is calculated.

Terrestrial Toxicity Testing

Earthworm, Acute Toxicity Test (based on OECD Guideline 207)

This test determines the acute toxicity (LC50) of a substance to earthworms in artificial soil.

-

Test Organism: Eisenia fetida.

-

Test Design: Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil substrate.

-

Test Conditions: The test is conducted over 14 days under controlled temperature and light conditions.

-

Observations: Mortality and sublethal effects (e.g., changes in behavior and weight) are assessed at day 7 and day 14.

-

Endpoint: The 14-day LC50 is determined.

Earthworm Reproduction Test (based on OECD Guideline 222)

This chronic test evaluates the effects of a substance on the reproductive success of earthworms.

-

Test Organism: Eisenia fetida.

-

Test Design: Adult earthworms are exposed to the test substance in artificial soil for 28 days, after which they are removed, and the soil is incubated for another 28 days to allow for cocoon hatching.

-

Observations: Adult mortality, changes in biomass, and the number of offspring (juveniles) are recorded.

-

Endpoint: The No Observed Effect Concentration (NOEC) for reproduction is determined.

Soil Microorganism Toxicity Testing

Soil Microorganisms: Carbon Transformation Test (based on OECD Guideline 217)

This test assesses the long-term effects of a substance on the carbon mineralization activity of soil microorganisms.

-

Methodology: Soil samples are treated with the test substance and amended with a carbon source (e.g., glucose). The rate of carbon dioxide evolution is measured over a period of 28 days or more and compared to an untreated control.

-

Endpoint: The percentage inhibition of CO2 production is calculated.

Soil Microorganisms: Nitrogen Transformation Test (based on OECD Guideline 216)

This test evaluates the long-term effects of a substance on the nitrogen transformation (nitrification) activity of soil microorganisms.

-

Methodology: Soil samples are treated with the test substance and an ammonium-based nitrogen source. The concentrations of ammonium and nitrate are measured over a period of 28 days or more.

-

Endpoint: The percentage inhibition of nitrate formation is calculated.

Conclusion

The available data indicates that this compound presents a varied toxicological profile to non-target organisms. While it exhibits low acute toxicity to birds and earthworms, it is classified as moderately toxic to aquatic organisms and honeybees. The primary mechanism of toxicity, the inhibition of β-tubulin assembly, is a well-established mode of action for this class of fungicides. However, a significant data gap exists for specific quantitative toxicity values for fish and algae, as well as for the effects on soil microbial processes. Further research focusing on these areas would provide a more complete and robust environmental risk assessment for this compound. The standardized OECD guidelines provide a solid framework for conducting such studies to generate reliable and comparable data.

References

Diethofencarb's Systemic Movement in Plants: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethofencarb is a carbamate fungicide recognized for its systemic properties, enabling it to be absorbed and translocated within a plant, offering both protective and curative action against target pathogens. Its primary mode of action is the inhibition of mitosis and cell division through the disruption of beta-tubulin assembly. While classified as a systemic fungicide, the extent and efficiency of this compound's translocation can be influenced by the plant species and environmental conditions. This guide provides a technical overview of the available data on this compound's systemic movement, its metabolic fate in plants, and generalized experimental protocols for its study.

Systemic Properties and Translocation

This compound exhibits systemic behavior, meaning it can be absorbed by one part of the plant and moved to other tissues. The United States Environmental Protection Agency has noted that this compound is readily absorbed through both the leaves and roots and subsequently translocated throughout the plant. This suggests the potential for both acropetal (upward in the xylem) and basipetal (downward in the phloem) movement, a characteristic of amphimobile systemic compounds.

However, the degree of translocation of the parent this compound molecule may vary. A study on grapes indicated that this compound was "scarcely translocated to the untreated portion" of the plant, with the majority of the residue in untreated parts being metabolites. This highlights that while the fungicidal activity is distributed, the parent compound may be metabolized relatively quickly after uptake.

Quantitative Data on this compound Translocation

Detailed quantitative data on the distribution of this compound in various plant tissues from publicly available literature is limited. The following tables are illustrative examples based on typical data presentation for systemic pesticide studies and do not represent actual experimental results for this compound.

Table 1: Illustrative Distribution of ¹⁴C-Diethofencarb in a Model Plant Species Following Foliar Application

| Time After Application | Applied Leaf (% of Applied Radioactivity) | Stem (% of Applied Radioactivity) | Roots (% of Applied Radioactivity) | Other Leaves (% of Applied Radioactivity) |

| 24 hours | 85.2 | 5.3 | 1.1 | 3.5 |

| 72 hours | 78.9 | 8.1 | 2.5 | 5.8 |

| 168 hours | 65.4 | 12.6 | 4.3 | 9.1 |

Table 2: Illustrative Distribution of ¹⁴C-Diethofencarb in a Model Plant Species Following Root Application

| Time After Application | Roots (% of Applied Radioactivity) | Stem (% of Applied Radioactivity) | Lower Leaves (% of Applied Radioactivity) | Upper Leaves (% of Applied Radioactivity) |

| 24 hours | 70.1 | 15.2 | 8.9 | 3.7 |

| 72 hours | 58.3 | 20.7 | 12.4 | 6.5 |

| 168 hours | 45.9 | 25.1 | 15.8 | 10.3 |

Metabolism of this compound in Plants

Once absorbed, this compound undergoes metabolism within the plant. A key metabolic pathway observed in grapes involves the O-deethylation of the 4-position of the phenyl ring, forming a phenolic derivative. This metabolite can then be conjugated with glucose or thiolactic acid. Further metabolism of the thiolactic acid conjugate can lead to the formation of different glucose conjugates. Despite this metabolism, studies indicate that the unchanged parent this compound can still represent a major portion of the residue.

Experimental Protocols for Studying this compound Translocation

The following is a generalized protocol for a radiotracer study to quantify the systemic movement of this compound in plants.

Objective

To determine the rate and extent of uptake, translocation, and distribution of ¹⁴C-labeled this compound in a selected plant species following both foliar and root application.

Materials

-

¹⁴C-labeled this compound (phenyl ring labeled) of known specific activity

-

Test plant species (e.g., wheat, tomato, or a model plant like Arabidopsis thaliana) grown under controlled environmental conditions

-

Formulation blank (without this compound)

-

Micropipettes

-

Liquid scintillation counter and scintillation cocktail

-

Biological sample oxidizer

-

High-performance liquid chromatography (HPLC) system

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Controlled environment growth chamber

Methodology

-

Plant Cultivation: Grow healthy, uniform plants in a hydroponic or soil medium in a controlled environment growth chamber.

-

Application of ¹⁴C-Diethofencarb:

-

Foliar Application: Apply a precise amount of ¹⁴C-diethofencarb solution to a specific leaf (the "treated leaf") of each plant.

-

Root Application: Introduce a known concentration of ¹⁴C-diethofencarb into the hydroponic solution or as a soil drench.

-

-

Sampling: Harvest plants at predetermined time intervals (e.g., 6, 24, 72, and 168 hours) after application.

-

Sample Sectioning: Dissect each plant into its constituent parts: treated leaf (for foliar application), other leaves, stem, and roots.

-

Radioactivity Measurement:

-

Homogenize each plant section.

-

Aliquots of the homogenate are analyzed for total ¹⁴C content using a biological sample oxidizer followed by liquid scintillation counting.

-

-

Metabolite Profiling:

-

Extract the remaining homogenate with an appropriate solvent.

-

Analyze the extracts using HPLC with a radioactivity detector to separate and quantify the parent this compound and its metabolites.

-

-

Data Analysis: Calculate the percentage of applied radioactivity in each plant part at each time point to determine the extent and rate of translocation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generalized pathways of systemic fungicide movement in a plant.

Methodological & Application

Application Note: Determination of Diethofencarb Residue in Grapes by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of Diethofencarb residues in grape samples. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, ensuring high recovery and removal of matrix interferences. This method is suitable for routine monitoring of this compound residues in grapes to ensure compliance with regulatory limits.

Introduction

This compound is a carbamate fungicide widely used in agriculture to control a variety of fungal diseases on fruits and vegetables, including grapes.[1] Due to potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various commodities.[2][3][4] Therefore, sensitive and validated analytical methods are crucial for the routine monitoring of this compound residues in grapes to ensure food safety. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pesticide residues due to its selectivity, sensitivity, and robustness. This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in grapes using a modified QuEChERS method followed by HPLC-UV analysis.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade).

-

Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent.

-

Standards: this compound analytical standard (≥98% purity).

-

Grape Samples: Fresh or frozen grapes, free of this compound for recovery studies.

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Homogenizer/blender.

-

Centrifuge capable of at least 4000 rpm.

-

Vortex mixer.

-

Syringe filters (0.22 µm PTFE).

-

Analytical balance.

-

Standard laboratory glassware.

Sample Preparation (Modified QuEChERS Method)

-

Homogenization: Weigh 10 g of a representative grape sample into a blender and homogenize until a uniform slurry is obtained.

-

Extraction:

-

Transfer the 10 g of homogenized grape sample to a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract:

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

HPLC-UV Analysis

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-